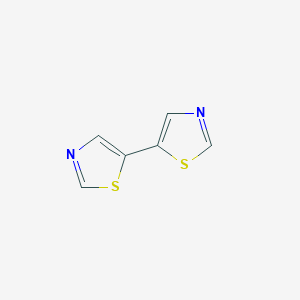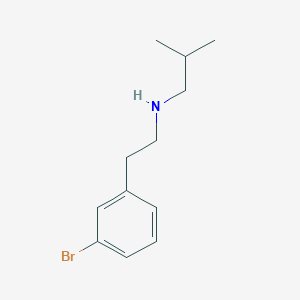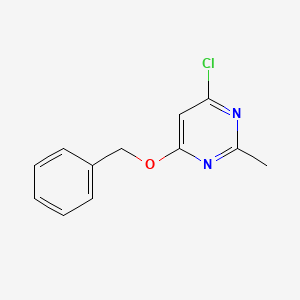
5,5'-Bithiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Bithiazole is an organic compound with the molecular formula C6H4N2S2. It consists of two thiazole rings connected at the 5-position. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. 5,5’-Bithiazole is known for its potential antibacterial, antifungal, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions: 5,5’-Bithiazole can be synthesized through a homocoupling reaction of 5-bromothiazole using nickel as a catalyst. The reaction involves the use of liquid chromatography for purification and crystallization from an ethanol-water solution over two weeks . Another method involves cross-coupling reactions between halogenated thiazole derivatives and organometallic reagents .
Industrial Production Methods: Industrial production methods for 5,5’-Bithiazole are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, involving the use of transition-metal-catalyzed arylation or cross-coupling reactions .
化学反応の分析
Types of Reactions: 5,5’-Bithiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
5,5’-Bithiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: It has potential antibacterial, antifungal, and anti-inflammatory properties.
Industry: It is used in the development of light-emitting electrochemical cells and organic photovoltaics
作用機序
The mechanism of action of 5,5’-Bithiazole varies depending on its application:
Antibacterial and Antifungal: It disrupts the cell membrane integrity of microorganisms.
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines.
類似化合物との比較
- 2,2’-Bithiazole
- 4,4’-Bithiazole
- 2,5’-Bithiazole
Comparison: 5,5’-Bithiazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
特性
分子式 |
C6H4N2S2 |
|---|---|
分子量 |
168.2 g/mol |
IUPAC名 |
5-(1,3-thiazol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H4N2S2/c1-5(9-3-7-1)6-2-8-4-10-6/h1-4H |
InChIキー |
NLNGCRLCWKKDAZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=N1)C2=CN=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13893580.png)


![tert-butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate](/img/structure/B13893598.png)




